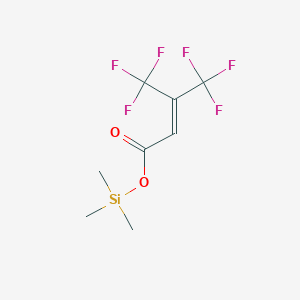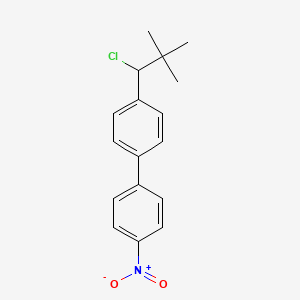
4-(1-Chloro-2,2-dimethylpropyl)-4'-nitro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Chloro-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a nitro group at the para position of one phenyl ring and a 1-chloro-2,2-dimethylpropyl group at the para position of the other phenyl ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloro-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Friedel-Crafts Alkylation: The nitrated biphenyl undergoes Friedel-Crafts alkylation with 1-chloro-2,2-dimethylpropane in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the 1-chloro-2,2-dimethylpropyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors for nitration and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(1-Chloro-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the alkyl side chain, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chloro group.
Reduction: The major product is 4-(1-Amino-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl.
Oxidation: Products include carboxylic acids or ketones derived from the oxidation of the alkyl side chain.
科学的研究の応用
4-(1-Chloro-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
作用機序
The mechanism of action of 4-(1-Chloro-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The presence of the nitro and chloro groups allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
4-(1-Chloro-2,2-dimethylpropyl)-4’-methoxy-1,1’-biphenyl: Similar structure but with a methoxy group instead of a nitro group.
4-(1-Chloro-2,2-dimethylpropyl)-4’-amino-1,1’-biphenyl: Similar structure but with an amino group instead of a nitro group.
4-(1-Chloro-2,2-dimethylpropyl)-4’-hydroxy-1,1’-biphenyl: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
4-(1-Chloro-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl is unique due to the combination of the nitro and 1-chloro-2,2-dimethylpropyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
89727-56-0 |
|---|---|
分子式 |
C17H18ClNO2 |
分子量 |
303.8 g/mol |
IUPAC名 |
1-(1-chloro-2,2-dimethylpropyl)-4-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C17H18ClNO2/c1-17(2,3)16(18)14-6-4-12(5-7-14)13-8-10-15(11-9-13)19(20)21/h4-11,16H,1-3H3 |
InChIキー |
KPANGKMTHASDDZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


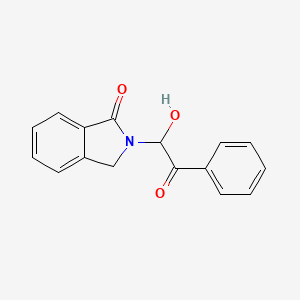
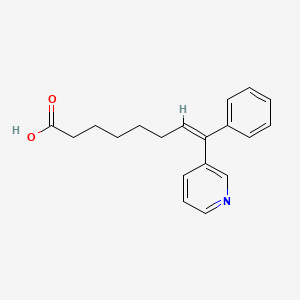
![5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B14377895.png)
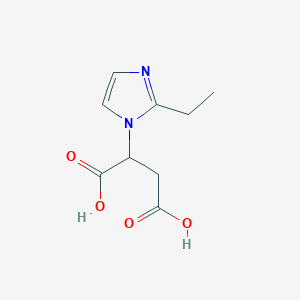
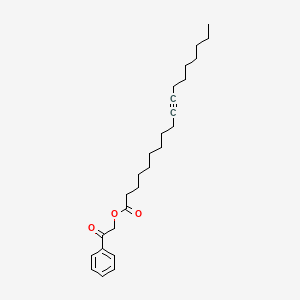
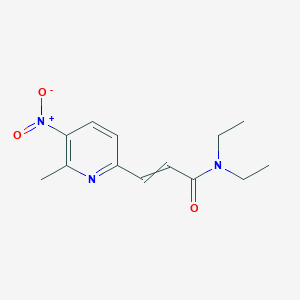

![tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane](/img/structure/B14377918.png)
![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)

![4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14377932.png)
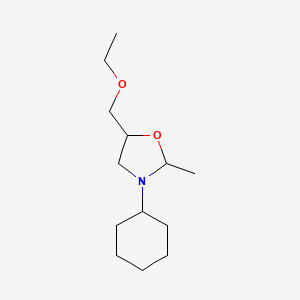
![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)
